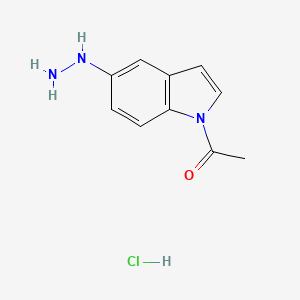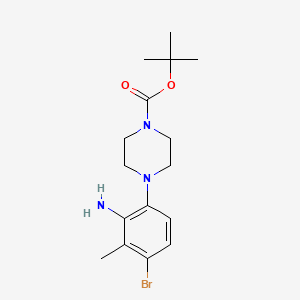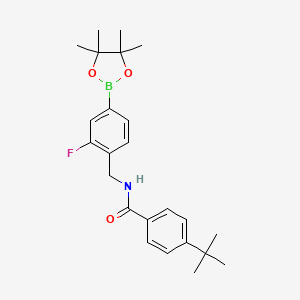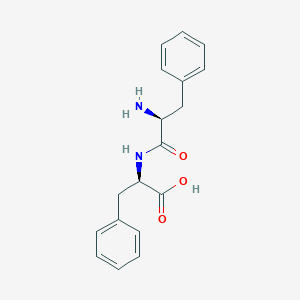![molecular formula C16H16O B12077411 Ethanone, 1-[4-(1-phenylethyl)phenyl]- CAS No. 94788-60-0](/img/structure/B12077411.png)
Ethanone, 1-[4-(1-phenylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(1-phenylethyl)phenyl]- is an organic compound with the molecular formula C16H16O It is a derivative of acetophenone, where the phenyl group is substituted with a 1-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-phenylethyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and 1-phenylethyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(1-phenylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of brominated or sulfonated acetophenone derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[4-(1-phenylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The aromatic ring and the carbonyl group play crucial roles in its reactivity, allowing it to participate in electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[4-(2-phenylethyl)phenyl]-
- Ethanone, 1-[4-(1-methylethyl)phenyl]-
- Ethanone, 1-[4-(2-chloroethoxy)phenyl]-
Uniqueness
Ethanone, 1-[4-(1-phenylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94788-60-0 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-[4-(1-phenylethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-12H,1-2H3 |
Clé InChI |
HHKWYHCWHCFLSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)









